N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide
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Overview
Description
N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide, also known as CPP-109, is a chemical compound that has gained significant attention in scientific research due to its potential as a treatment for addiction and other neurological disorders. CPP-109 is a derivative of the drug felbamate, which has been used to treat epilepsy. However, CPP-109 has a distinct mechanism of action that makes it a promising candidate for the treatment of addiction.
Mechanism of Action
N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide works by inhibiting the enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This results in increased levels of GABA, which has a calming effect on the brain and can help to reduce cravings for addictive substances.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide has been shown to increase levels of GABA in the brain, which can help to reduce cravings for addictive substances. It has also been shown to reduce the reinforcing effects of cocaine and alcohol in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation is that it has not yet been tested extensively in humans, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide. One area of focus could be on developing more effective formulations of the drug that can be used in humans. Another area of focus could be on studying the long-term effects of N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide on addiction and other neurological disorders. Additionally, research could be conducted on the use of N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with malononitrile, followed by the reaction of the resulting compound with 3-chlorothiophene. The final step involves the reaction of the resulting compound with piperidine and propanoyl chloride.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide has been studied extensively for its potential as a treatment for addiction, particularly for cocaine and alcohol addiction. It has also shown promise in the treatment of other neurological disorders, such as Alzheimer's disease and depression.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-thiophen-3-ylpiperidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-15(18(23)21-19(14-20)8-3-2-4-9-19)22-10-5-16(6-11-22)17-7-12-24-13-17/h7,12-13,15-16H,2-6,8-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYURRKUFCZMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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